Hexamethyl-D18-disilazane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

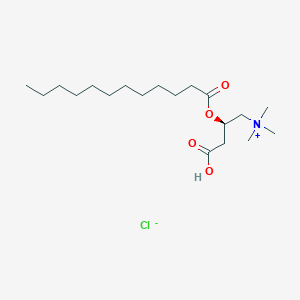

Hexamethyldisilazane (HDMS), also known as Bis(trimethylsilyl)amine or HMDS, is an organosilicon compound . It is a colorless liquid used as a reagent and precursor in organic synthesis and organometallic chemistry . It is also used as a sol-gel precursor to fabricate thin films for semiconductor devices .

Synthesis Analysis

HDMS is synthesized by treating trimethylsilyl chloride with ammonia . This method is also useful for 15N isotopic enrichment of HMDS . Alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium .Molecular Structure Analysis

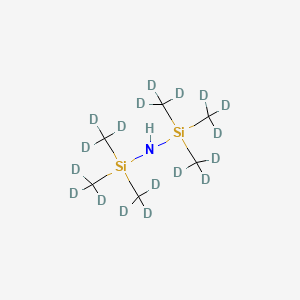

The molecular formula of HDMS is C6H19NSi2 . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length (173.5 pm) and Si-N-Si bond angle (125.5°) are similar to disilazane .Chemical Reactions Analysis

HDMS is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . It is well-established in Michael–aldol reactions and as a silylation, amination, and amidation agent .Physical and Chemical Properties Analysis

HDMS is a colorless liquid with a molecular weight of 161.39 . It has a density of 0.77 g cm−3, a melting point of −78 °C, and a boiling point of 126 °C . It undergoes slow hydrolysis in water .Aplicaciones Científicas De Investigación

Surface Modification and Plasma Polymerization

HMDS is used in surface modification, nerve tissue scanning, and plasma polymerization in organic materials. It serves as a protective group, modifier, and catalyst in organic synthesis (Zeng, 2012).

Transsilylation Reactions

It is involved in transsilylation reactions, where its reactivity is influenced by the number of Cl-atoms in molecules and the type of transsilylating agent (Mooser, Nöth, Tinhof, 1974).

Synthesis of Polyfunctional Disilazane

HMDS is used in synthesizing novel classes of polyfunctional disilazane, offering a route to compounds with various chemical properties (Bacqué, Pillot, Birot, Dunoguès, Bourgeois, Pétraud, 1994).

Vapor-Liquid Equilibrium Studies

Its properties are studied in vapor-liquid equilibrium systems, which are crucial for understanding its behavior in different chemical processes (Song, 2008).

Protection of Hydroxyl Groups

HMDS is used to protect alcohols and phenols as trimethylsilyl ethers, leveraging its reactivity and stability (Ghorbani‐Choghamarani, Norouzi, 2011).

Synthesis of Organosilicon Compounds

It's integral in synthesizing various organosilicon compounds like N,N-bis(trimethylsilyl)-amino-chloro-dimethyl silane (Niu, 2010).

Chemical Vapor Deposition

HMDS is used in the chemical vapor deposition of silicon oxynitride films onto silicon substrates (Mittov, Ponomareva, Mittova, Bezryadin, 2001).

Catalysis in Silylation and Desilylation

It acts as a catalyst in the silylation of alcohols and phenols and in the convenient desilylation of corresponding silyl ethers (Lakouraj, Akbari, 2003).

Thermal Stability in Aerogels

HMDS-modified ZrO2–SiO2 aerogels demonstrate exceptional thermal stability, useful in various high-temperature applications (He, Li, Su, Ji, Zhang, Zhang, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

HDMS has demonstrated remarkable potential in heterocyclic chemistry . It is also increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . Furthermore, HDMS-modified ZrO2–SiO2 aerogels exhibit super-hydrophobic properties with a contact angle of 154°, paving the way for their applications in the field of thermal insulation, energy-absorbing services, environmental remediation, etc .

Propiedades

IUPAC Name |

[bis(trideuteriomethyl)-[tris(trideuteriomethyl)silylamino]silyl]-trideuteriomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAGWLWBBFQJT-NBDUPMGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)